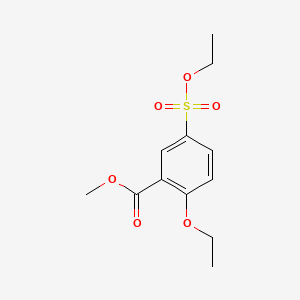
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is a chemical compound with the molecular formula C12H16O6S and a molecular weight of 288.32. It is primarily used as a research chemical and serves as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate typically involves the esterification of 2-Ethoxy-5-(ethoxysulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
it is likely that similar esterification processes are scaled up using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its chemical structure. The ethoxy and sulfonyl groups may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Uniqueness
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is unique due to its specific combination of ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H16O6S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 2-ethoxy-5-ethoxysulfonylbenzoate |
InChI |
InChI=1S/C12H16O6S/c1-4-17-11-7-6-9(19(14,15)18-5-2)8-10(11)12(13)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZXHWEIKHANCCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















